molecular formula C8H16B2O4 B13939637 (4R,4'S)-2,2'-Diethyl-4,4'-bi[1,3,2-dioxaborolane]

(4R,4'S)-2,2'-Diethyl-4,4'-bi[1,3,2-dioxaborolane]

Cat. No.: B13939637
M. Wt: 197.84 g/mol
InChI Key: WFUKJSSNVYCAIT-OCAPTIKFSA-N
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Description

(4R,4’S)-2,2’-Diethyl-4,4’-bi[1,3,2-dioxaborolane] is a boronic ester compound known for its unique chemical properties and applications in various fields. This compound is characterized by the presence of boron-oxygen (B-O) bonds, which impart significant reactivity and versatility in chemical synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,4’S)-2,2’-Diethyl-4,4’-bi[1,3,2-dioxaborolane] typically involves the reaction of boronic acids with diols. One common method is the reaction of boronic acid with 1,2- or 1,3-diols under mild conditions to form the boronic ester . The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of (4R,4’S)-2,2’-Diethyl-4,4’-bi[1,3,2-dioxaborolane] involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

(4R,4’S)-2,2’-Diethyl-4,4’-bi[1,3,2-dioxaborolane] undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling, the major product is a biaryl compound formed by the coupling of the boronic ester with an aryl halide .

Scientific Research Applications

(4R,4’S)-2,2’-Diethyl-4,4’-bi[1,3,2-dioxaborolane] has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (4R,4’S)-2,2’-Diethyl-4,4’-bi[1,3,2-dioxaborolane] involves the formation and breaking of B-O bonds. The compound can interact with various molecular targets, such as enzymes or receptors, through its boron center. These interactions can modulate biological pathways and lead to specific effects, such as inhibition of enzyme activity or alteration of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4R,4’S)-2,2’-Diethyl-4,4’-bi[1,3,2-dioxaborolane] is unique due to its specific stereochemistry and the presence of two ethyl groups, which can influence its reactivity and interactions with other molecules. This makes it particularly useful in certain synthetic applications and research studies .

Properties

Molecular Formula

C8H16B2O4

Molecular Weight

197.84 g/mol

IUPAC Name

(4R)-2-ethyl-4-[(4S)-2-ethyl-1,3,2-dioxaborolan-4-yl]-1,3,2-dioxaborolane

InChI

InChI=1S/C8H16B2O4/c1-3-9-11-5-7(13-9)8-6-12-10(4-2)14-8/h7-8H,3-6H2,1-2H3/t7-,8+

InChI Key

WFUKJSSNVYCAIT-OCAPTIKFSA-N

Isomeric SMILES

B1(OC[C@@H](O1)[C@@H]2COB(O2)CC)CC

Canonical SMILES

B1(OCC(O1)C2COB(O2)CC)CC

Origin of Product

United States

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